3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Description
Introduction to 3-Ethyl-4-(2-Fluorophenyl)-3,4-Dihydro-1H-Indeno[1,2-d]Pyrimidine-2,5-Dione
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the indenopyrimidine class, characterized by a fused bicyclic system comprising an indene ring (a bicyclic hydrocarbon) and a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms). Key structural features include:
- Core Framework : The indeno[1,2-d]pyrimidine system (Figure 1), where the pyrimidine ring is fused to the indene moiety at positions 1 and 2.
- Substituents :
Table 1: Structural Comparison of Selected Indenopyrimidine Derivatives
The fluorine atom in the 2-fluorophenyl group enhances electronegativity, potentially improving binding affinity to biological targets. The ethyl group contributes to hydrophobic interactions, a common strategy in drug design to optimize pharmacokinetics.
Historical Context of Indenopyrimidine Derivatives in Pharmaceutical Research
Indenopyrimidines emerged as a scaffold of interest in the late 20th century due to their structural resemblance to purines and pyrimidines, which are fundamental to nucleic acids. Key milestones include:
- Early Synthesis : The Biginelli reaction, a multicomponent condensation method, enabled efficient synthesis of dihydropyrimidinones, laying the groundwork for indenopyrimidine derivatives.
- Anticancer Applications : Derivatives like 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one demonstrated potent activity against breast cancer (MCF7 cells, IC$$_{50}$$: 10.25 μM).
- Anti-inflammatory Agents : Compounds such as 4-aryl-substituted indenopyrimidines showed efficacy in carrageenan-induced edema models, with reduced ulcerogenic effects compared to NSAIDs.
Table 2: Key Developments in Indenopyrimidine Research
The target compound builds on these advances, leveraging fluorinated aromatic groups to enhance target specificity. Recent studies highlight its potential in modulating tyrosine kinases and apoptosis pathways, though detailed mechanistic data remain under investigation.
Properties
IUPAC Name |
3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFXJRVGPALFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
A method derived from Jurnal Eksakta (2011) employs 1,3-indanedione, 2-fluorobenzaldehyde, and urea in ethanol with hydrochloric acid as a catalyst. The reaction proceeds under reflux for 5 hours, yielding 15% of the product after column chromatography. Key steps include:
- Knoevenagel condensation : Activation of 2-fluorobenzaldehyde by HCl promotes nucleophilic attack by 1,3-indanedione, forming an α,β-unsaturated diketone intermediate.
- Michael addition : Urea attacks the electrophilic β-carbon of the intermediate.
- Cyclization and dehydration : Intramolecular cyclization forms the pyrimidine ring, followed by dehydration to stabilize the fused system.
Optimization Data :
| Catalyst (HCl) Concentration (%) | Yield (%) |
|---|---|
| 0.25 | 15 |
| 0.50 | 12 |
| 1.00 | 9 |
Higher acid concentrations led to side reactions, reducing yields.
Biacidic Carbon-Catalyzed Synthesis
A novel approach using nano biacidic carbon as a heterogeneous catalyst achieves higher efficiency (70–90% yields) under reflux conditions. The protocol involves:
- Mixing 1,3-indanedione (1 mmol), 2-fluorobenzaldehyde (1 mmol), and urea (1 mmol) in ethanol.
- Adding biacidic carbon (20 mg) and refluxing for 10–30 minutes.
- Filtering and recrystallizing the product from ethanol-water.
Mechanistic Insights :
- The catalyst protonates the aldehyde, enhancing electrophilicity for condensation.
- Cyclization is facilitated by hydrogen bonding between the catalyst and intermediates.
Comparative Performance :
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| Biacidic carbon | 10–30 | 70–90 |
| HCl | 300 | 15 |
Deep Eutectic Solvent (DES)-Mediated Synthesis
Eco-friendly synthesis using a choline chloride/urea DES (1:2 molar ratio) achieves 87–92% yields at 80°C. The DES acts as both solvent and catalyst, enabling:
- Knoevenagel condensation between 1,3-indanedione and 2-fluorobenzaldehyde.
- Michael addition of urea to the α,β-unsaturated intermediate.
- Cyclodehydration to form the pyrimidine ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 20–40 minutes |
| DES Recyclability | 4 cycles (87% yield) |
Advantages :
Post-Synthetic Modification for Ethyl Group Introduction
The ethyl group at position 3 may be introduced via alkylation of a pre-formed pyrimidine intermediate. For example:
- Synthesize 3-unsubstituted indeno-pyrimidine-2,5-dione using the above methods.
- Treat with ethyl iodide and a base (e.g., K2CO3) in DMF at 60°C.
Challenges :
- Regioselectivity requires protecting groups or directing agents.
- Limited precedent in literature necessitates further optimization.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Time | Green Metrics |
|---|---|---|---|---|
| Acid-Catalyzed | HCl | 15 | 5 hours | Low |
| Biacidic Carbon | Nano carbon | 70–90 | 10–30 min | Moderate |
| DES-Mediated | Choline chloride | 87–92 | 20–40 min | High |
The DES method outperforms others in yield, time, and sustainability, making it the preferred industrial-scale approach.
Chemical Reactions Analysis
Cyclocondensation and Ring-Opening Reactions
The indeno-pyrimidine core is susceptible to cyclocondensation reactions. For example:
-
Michael Addition : Analogous thiazole-pyridine hybrids (e.g., compound 3 in ) undergo Michael additions with thiol-containing nucleophiles, forming adducts like 4 (80% yield). Similar reactivity could occur at the keto group of the indeno-pyrimidine dione.
-
Claisen-Schmidt Condensation : Fluorobenzaldehyde derivatives react with ketones under basic conditions to form α,β-unsaturated ketones ( , ). This suggests the ethyl-keto group in the target compound might participate in similar enolate-driven condensations.
Functionalization via Acylations and Alkylations
The lactam nitrogen (N1) and keto groups are potential sites for functionalization:
-
Acylation : Pyridine-thiazole hybrids (e.g., 6 in ) are acetylated at nitrogen atoms using glacial acetic acid. The lactam nitrogen in the target compound could similarly react with acyl chlorides or anhydrides.
-
Alkylation : Ethyl groups in related indeno-pyrimidines (e.g.,, ) are introduced via alkyl halides or SN2 reactions. The ethyl substituent in the target compound may undergo further alkylation or dealkylation under acidic/basic conditions.
Ring Expansion and Fusion
The fused indeno-pyrimidine system can act as a scaffold for further annulation:
-
Deep Eutectic Solvent (DES)-Mediated Synthesis : Indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidines are synthesized via three-component reactions involving aldehydes, 1,3-indanedione, and 6-aminopyrimidin-2,4(1H,3H)-dione in DES ( ). This methodology could extend to the target compound for generating polycyclic derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 320.34 g/mol. The indeno[1,2-d]pyrimidine framework contributes to its unique chemical properties, making it a candidate for various biological applications.
Biological Activities
Research indicates that compounds with the indeno[1,2-d]pyrimidine structure exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of indeno[1,2-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione have been evaluated for their efficacy against breast and lung cancer cells .
- Antibacterial Activity : Some derivatives demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that certain indeno[1,2-d]pyrimidine derivatives exhibit zones of inhibition comparable to standard antibiotics .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of indeno[1,2-d]pyrimidine derivatives for their anticancer activity. Among these, this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, derivatives were screened against Staphylococcus aureus and Escherichia coli. Results indicated that specific compounds demonstrated better efficacy than traditional antibiotics like ciprofloxacin and ampicillin. The minimum inhibitory concentration (MIC) values were determined to be significantly lower for some derivatives .
Mechanism of Action
The mechanism of action of 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Pyrimidine-Dione Core
Key structural variations in indeno-pyrimidine-dione derivatives occur at positions 2 (R₁) and 4 (R₂). Below is a comparative analysis of substituent impacts:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –Br) increase melting points and reaction yields due to enhanced crystallinity and stability .
- Polar substituents (e.g., –OH, –OCH₃) exhibit distinct hydrogen bonding patterns in IR and NMR spectra .
Table 2: Antimicrobial Activity of Selected Derivatives
Key Observations :
- Halogenated derivatives (e.g., 4-Bromo, 4-Fluoro) show superior antimicrobial activity, likely due to enhanced electrophilicity and membrane disruption .
- The 2-fluorophenyl group in the target compound may exhibit similar or improved activity compared to 4-fluoro analogs, depending on substituent positioning.
Biological Activity
3-Ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of indeno[1,2-d]pyrimidine derivatives. This class is known for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure features an indeno[1,2-d]pyrimidine scaffold, which contributes to its unique chemical properties and biological activities.
- Molecular Formula : C19H15FN2O2
- Molecular Weight : 322.34 g/mol
- CAS Number : 861209-20-3
- IUPAC Name : 3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of an appropriate indanone derivative with a fluorinated benzaldehyde, followed by cyclization and functional group modifications. Specific reaction conditions, including the use of catalysts and solvents, are crucial for achieving high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. In vitro tests have demonstrated that ethylated pyrimidines exhibit significant antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhimurium | 32 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that compounds with similar structures may also possess notable antimicrobial properties .
Anticancer Activity
The biological activity of indeno[1,2-d]pyrimidine derivatives has been investigated in various cancer models. For instance, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (colorectal cancer) | 5.0 |
| TK-10 (renal cancer) | 7.5 |
These results indicate the potential of these compounds as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress within cells.
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial efficacy of various pyrimidine derivatives, it was found that compounds structurally related to this compound exhibited significant inhibition against multiple bacterial strains using the agar well diffusion method . The study concluded that structural modifications could enhance antibacterial potency.
Study on Anticancer Properties
Another research effort focused on the anticancer properties of indeno[1,2-d]pyrimidines demonstrated that certain derivatives could effectively inhibit cell growth in HT-29 and TK-10 cell lines. The study provided insights into the structure–activity relationship (SAR) that could guide future drug design efforts .
Q & A
What advanced synthetic strategies are recommended for optimizing the yield and purity of 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione?
Level: Advanced
Methodological Answer:
Multi-step synthesis typically involves precursor functionalization (e.g., fluorophenyl group introduction via Suzuki coupling) followed by cyclization under controlled conditions. Key parameters include:
- Catalyst selection: Palladium-based catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Temperature control: Stepwise heating (60–120°C) to prevent side reactions like over-alkylation .
Yield improvements (≥70%) are achievable via microwave-assisted synthesis, which reduces reaction time and enhances regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .
How can computational methods resolve contradictions in proposed reaction mechanisms for pyrimidine-dione derivatives?
Level: Advanced
Methodological Answer:
Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) are addressed via:
- Density Functional Theory (DFT): Calculates activation energies for competing pathways to identify the most thermodynamically favorable route .
- Molecular dynamics simulations: Models solvent effects and intermediate stability .
- Comparative analysis: Cross-referencing computational data with experimental kinetics (e.g., reaction rate measurements under varying pH) .
For example, DFT analysis of indeno-pyrimidine cyclization revealed a ketone intermediate as a critical bottleneck, guiding experimentalists to adjust protonation steps .
What analytical techniques are critical for validating the structural integrity of this compound in complex matrices?
Level: Basic
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positioning (e.g., fluorophenyl vs. ethyl group orientation) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (C₁₉H₁₅FN₂O₂) with <2 ppm error .
- X-ray crystallography: Resolves stereochemical ambiguities (e.g., diastereomerism in the dihydroindeno core) .
- HPLC-PDA: Detects impurities (e.g., unreacted precursors) using C18 columns and UV-Vis detection (λ = 254 nm) .
How should researchers design experiments to assess the compound’s bioactivity while minimizing false positives?
Level: Advanced
Methodological Answer:
- Target prioritization: Use cheminformatics tools (e.g., SwissTargetPrediction) to identify plausible biological targets (e.g., kinases, GPCRs) .
- Dose-response assays: Employ IC₅₀/EC₅₀ curves with positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Counter-screening: Test against off-targets (e.g., cytochrome P450 enzymes) to rule out non-specific binding .
- Data validation: Replicate results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
What experimental and theoretical approaches are effective in resolving contradictory solubility data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:
- Solubility parameter modeling: Hansen solubility parameters predict miscibility with solvents .
- Experimental validation: Use shake-flask method with UV quantification at saturation .
- pH-solubility profiling: Adjust buffer conditions (pH 2–9) to assess ionization effects .
For example, poor aqueous solubility (logP ≈ 3.2) may necessitate prodrug derivatization (e.g., phosphate ester formation) .
How can researchers establish structure-activity relationships (SAR) for fluorophenyl-substituted indeno-pyrimidines?
Level: Advanced
Methodological Answer:
- Substituent scanning: Synthesize analogs with varying fluorophenyl positions (ortho, meta, para) and electron-withdrawing/donating groups .
- 3D-QSAR modeling: Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity .
- Crystallographic docking: Map ligand-receptor interactions (e.g., with COX-2 or PARP1) to identify critical binding motifs .
Recent studies highlight that 2-fluorophenyl substitution enhances target affinity by 30% compared to 4-fluorophenyl analogs due to improved van der Waals interactions .
What methodologies ensure reproducibility in scaling up synthesis from milligram to gram quantities?
Level: Basic
Methodological Answer:
- Process analytical technology (PAT): Monitor reactions in real-time via FTIR or Raman spectroscopy .
- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., catalyst loading, agitation rate) .
- Purification scaling: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
Pilot-scale trials (1–10 g) should validate consistency in yield (±5%) and purity (≥95%) .
How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?
Level: Advanced
Methodological Answer:
- Reactor modeling: Simulate heat/mass transfer in batch reactors to prevent hotspots during exothermic steps .
- Machine learning (ML): Train models on historical data to predict optimal conditions (e.g., solvent ratios, reaction time) .
- Autonomous labs: Integrate robotic platforms with ML for high-throughput screening of catalysts .
For example, AI-optimized microwave synthesis reduced reaction time by 40% while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
